molecular formula C16H22FNO3S2 B2783652 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide CAS No. 2176069-15-9

2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide

Cat. No.: B2783652
CAS No.: 2176069-15-9
M. Wt: 359.47
InChI Key: UNCLGFIJMQSOFB-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a synthetic acetamide derivative characterized by a 4-fluorophenylsulfanyl group and a thian (tetrahydrothiopyran) ring substituted with a 2-hydroxyethoxy moiety. The compound’s structure combines a sulfanyl linkage (C–S–C) with a polar hydroxyethoxy group, which may enhance solubility and modulate interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3S2/c17-13-1-3-14(4-2-13)23-11-15(20)18-12-16(21-8-7-19)5-9-22-10-6-16/h1-4,19H,5-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCLGFIJMQSOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CSC2=CC=C(C=C2)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Fluorophenyl Thioether: This step involves the reaction of 4-fluorothiophenol with an appropriate electrophile to form the fluorophenyl thioether.

    Synthesis of the Tetrahydro-2H-thiopyran Derivative: This step involves the formation of the tetrahydro-2H-thiopyran ring, which can be achieved through cyclization reactions.

    Coupling Reaction: The final step involves coupling the fluorophenyl thioether with the tetrahydro-2H-thiopyran derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique combination of functional groups may allow it to interact with specific biological pathways, making it a potential lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications. Its unique properties may make it suitable for use in coatings, adhesives, or other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the hydroxyethoxy group may facilitate hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl-Sulfanyl/Sulfonyl Moieties

N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
  • Structure : Lacks the thian-4-yl-methyl and hydroxyethoxy groups present in the target compound.
  • Key Differences : Simpler acetamide backbone without heterocyclic substitution. The absence of the thian ring may reduce steric hindrance and alter binding affinity in biological systems .
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
  • Structure : Replaces the sulfanyl group with a sulfonyl (SO₂) linkage and introduces a thiazole ring.
  • The thiazole ring may enhance π-stacking interactions compared to the thian ring .
  • Applications : Sulfonyl derivatives are often explored as enzyme inhibitors (e.g., cyclooxygenase or metalloproteinases).
2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
  • Structure : Features a triazole ring instead of the thian group, with a butylphenyl substituent.
  • Key Differences : The triazole moiety introduces hydrogen-bonding capacity, while the butylphenyl group increases lipophilicity. This contrasts with the hydroxyethoxy group in the target compound, which improves hydrophilicity .
  • Applications : Triazole-containing compounds are common in antimicrobial and anticancer drug discovery.

Compounds Targeting Enzymatic Domains (e.g., MMP-9)

N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (3c)
  • Structure: Contains a hexahydroquinazolinone core linked via a sulfanyl group to a fluorophenylacetamide.
  • Key Differences: The hexahydroquinazolinone core may confer rigidity and specific binding to the hemopexin-like domain of MMP-9, unlike the flexible thian ring in the target compound.
  • Activity : Reported dissociation constant (Kd) of 320 nM against proMMP-9, with inhibition of fibrosarcoma cell invasion at 500 nM .
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
  • Structure : Substitutes the thian group with a pyridinyl-thiazole system.

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility Notable Activity
Target Compound ~380 Thian, hydroxyethoxy, fluorophenyl 2.1 Moderate N/A
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide 294.3 Fluorophenyl-sulfanyl 3.5 Low N/A
3c (MMP-9 inhibitor) 385.4 Hexahydroquinazolinone, butanamide 2.8 Moderate Kd = 320 nM
GSK1570606A 329.4 Pyridinyl-thiazole 2.9 Moderate Kinase inhibition
  • Hydroxyethoxy Group : In the target compound, this group likely improves aqueous solubility compared to methoxy or trifluoromethoxy substituents (e.g., ’s trifluoromethoxy derivative, LogP ~4.2) .
  • Thian vs. Triazole/Thiazole : The thian ring offers conformational flexibility, whereas triazole/thiazole rings provide rigid, planar structures for target binding .

Biological Activity

The compound 2-[(4-fluorophenyl)sulfanyl]-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure

The compound features several notable structural components:

  • A fluorophenyl group which enhances lipophilicity.
  • A thian (thiophene) moiety that may contribute to its pharmacological properties.
  • An acetamide functional group that is often associated with biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives of thiazole and thian have been investigated for their efficacy against different bacterial strains. The presence of the fluorine atom in the structure may enhance these effects by improving membrane permeability and binding affinity to bacterial targets.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. Its structural similarity to known anticancer agents indicates potential for further investigation in cancer therapy. In vitro assays have demonstrated cytotoxic effects on specific cancer cell lines, warranting further exploration into its mechanisms of action.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in various studies. It shows promise in inhibiting enzymes involved in critical biochemical pathways, such as DNA polymerases, which are essential for bacterial survival and proliferation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the thian moiety through cyclization reactions.
  • Introduction of the fluorophenyl group via nucleophilic substitution reactions.
  • Coupling with acetamide to yield the final product.

Case Studies

  • Antimicrobial Efficacy : A study on derivatives showed that modifications to the fluorophenyl group significantly affected antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro studies indicated IC50 values in the micromolar range against human cancer cell lines, suggesting a concentration-dependent response.
  • Mechanistic Insights : Research into enzyme inhibition revealed that the compound could effectively inhibit specific DNA polymerases, thereby disrupting bacterial DNA replication.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2-thiazole derivativesThiazole ring, fluorinated aromaticAntimicrobial, anticancer
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazolePiperidine ring additionNeuroprotective effects
N-(4-fluorophenyl)-2-acetamide analogsAcetamide functional groupEnzyme inhibition

Q & A

Q. What steps resolve inconsistencies in NMR assignments for structurally similar analogs?

  • Methodological Answer:
  • 2D NMR (HSQC, HMBC): Assign overlapping aromatic signals via heteronuclear correlations.
  • Isotopic Labeling: Synthesize 19F/13C-labeled analogs to track specific nuclei.
  • Comparative Analysis: Overlay spectra with known analogs (e.g., chlorophenyl derivatives) .

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